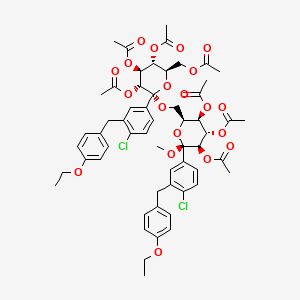

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer

説明

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer is a complex organic compound with the molecular formula C57H64Cl2O20 and a molecular weight of 1140.012 . It is an impurity of the drug Dapagliflozin, which is a sodium-glucose transporter 2 inhibitor . This compound is primarily used in scientific research and is not intended for therapeutic or commercial use .

特性

分子式 |

C57H64Cl2O20 |

|---|---|

分子量 |

1140.0 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C57H64Cl2O20/c1-11-68-44-19-13-38(14-20-44)25-40-27-42(17-23-46(40)58)56(67-10)54(76-36(8)65)52(74-34(6)63)51(73-33(5)62)49(78-56)30-71-57(43-18-24-47(59)41(28-43)26-39-15-21-45(22-16-39)69-12-2)55(77-37(9)66)53(75-35(7)64)50(72-32(4)61)48(79-57)29-70-31(3)60/h13-24,27-28,48-55H,11-12,25-26,29-30H2,1-10H3/t48-,49+,50-,51-,52+,53+,54-,55-,56+,57+/m1/s1 |

InChIキー |

QRPMYHUUFLNMES-XMMJLFRWSA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |

正規SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC4(C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |

製品の起源 |

United States |

準備方法

The synthetic routes and reaction conditions for 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer are not widely documented in publicly available sources. it is typically prepared through complex organic synthesis involving multiple steps of acetylation and methoxylation reactions .

化学反応の分析

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer has several scientific research applications, including:

作用機序

The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer is not well-documented. as an impurity of Dapagliflozin, it is likely to interact with similar molecular targets and pathways. Dapagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .

類似化合物との比較

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer can be compared with other similar compounds, such as:

Dapagliflozin: The parent compound, which is a well-known SGLT2 inhibitor used in the treatment of type 2 diabetes.

Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.

Empagliflozin: A third SGLT2 inhibitor with unique pharmacokinetic properties and clinical applications.

The uniqueness of 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer lies in its specific structure and role as an impurity in Dapagliflozin formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。